2-(4-bromo-2-chlorophenoxy)-N-(3,4-dihydroquinolin-1(2H)-ylcarbonothioyl)acetamide 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dihydroquinolin-1(2H)-ylcarbonothioyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1021013
InChI: InChI=1S/C18H16BrClN2O2S/c19-13-7-8-16(14(20)10-13)24-11-17(23)21-18(25)22-9-3-5-12-4-1-2-6-15(12)22/h1-2,4,6-8,10H,3,5,9,11H2,(H,21,23,25)
SMILES: C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)COC3=C(C=C(C=C3)Br)Cl
Molecular Formula: C18H16BrClN2O2S
Molecular Weight: 439.8 g/mol

2-(4-bromo-2-chlorophenoxy)-N-(3,4-dihydroquinolin-1(2H)-ylcarbonothioyl)acetamide

CAS No.:

Cat. No.: VC1021013

Molecular Formula: C18H16BrClN2O2S

Molecular Weight: 439.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromo-2-chlorophenoxy)-N-(3,4-dihydroquinolin-1(2H)-ylcarbonothioyl)acetamide -

Specification

Molecular Formula C18H16BrClN2O2S
Molecular Weight 439.8 g/mol
IUPAC Name 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dihydro-2H-quinoline-1-carbothioyl)acetamide
Standard InChI InChI=1S/C18H16BrClN2O2S/c19-13-7-8-16(14(20)10-13)24-11-17(23)21-18(25)22-9-3-5-12-4-1-2-6-15(12)22/h1-2,4,6-8,10H,3,5,9,11H2,(H,21,23,25)
Standard InChI Key OYUBGDCTGXFJFL-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)COC3=C(C=C(C=C3)Br)Cl
Canonical SMILES C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)COC3=C(C=C(C=C3)Br)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator